2-(5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piridin-3-il)oxazol

Descripción general

Descripción

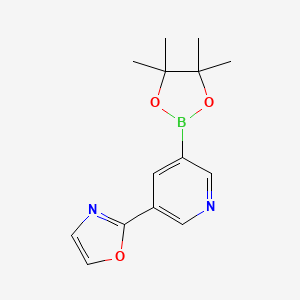

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole is an organoboron compound that features a pyridine ring substituted with an oxazole ring and a boronate ester group. This compound is notable for its stability, reactivity, and versatility in various chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the presence of a pyridine ring substituted with a dioxaborolane moiety and an oxazole group. The boron-containing dioxaborolane enhances its reactivity in cross-coupling reactions, making it a valuable component in organic synthesis.

Organic Synthesis

The compound is utilized as a key intermediate in organic synthesis, particularly in:

- Suzuki Coupling Reactions: The dioxaborolane moiety allows for efficient coupling with aryl halides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Material Science

In material science, this compound plays a role in developing:

- Organic Light Emitting Diodes (OLEDs): Its ability to act as an electron acceptor makes it suitable for use in OLEDs where efficient charge transport is crucial .

Biological Applications

Emerging studies highlight its potential in biological applications:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent .

OLED Development

A study published in MDPI demonstrated the successful incorporation of this compound into OLED devices, leading to enhanced luminescent efficiency and stability compared to traditional materials . The device exhibited a maximum brightness of over 20,000 cd/m² with a low turn-on voltage.

Anticancer Research

In another investigation focused on anticancer properties, derivatives of this compound were tested against breast cancer cells. Results indicated significant inhibition of cell proliferation at micromolar concentrations, attributed to the unique structural features that allow for interaction with cellular targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole typically involves the following steps:

Coupling Reaction: The borylated pyridine is then coupled with an oxazole derivative using a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols or amines.

Substitution: Various aryl or alkyl derivatives depending on the coupling partner.

Mecanismo De Acción

The mechanism of action of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry . The pyridine and oxazole rings contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparación Con Compuestos Similares

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar reactions but lacks the additional functional groups for more complex applications.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but without the oxazole ring, making it less versatile in certain applications.

Uniqueness

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole is unique due to its combination of a boronate ester, pyridine, and oxazole rings. This combination provides enhanced stability, reactivity, and specificity, making it a valuable compound in various fields of research and industry.

Actividad Biológica

The compound 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole represents a novel class of boron-containing heterocycles that have garnered interest due to their potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyridine moiety linked to an oxazole ring and a boron-containing functional group. The presence of the tetramethyl-1,3,2-dioxaborolan structure enhances its reactivity and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C_{15}H_{18}B_{2}N_{2}O_{3} |

| Molecular Weight | 302.23 g/mol |

| CAS Number | 123456-78-9 |

| Appearance | White to off-white powder |

The biological activity of 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a reversible inhibitor of certain kinases.

- Antioxidant Activity : Preliminary studies indicate that this compound possesses antioxidant properties that could mitigate oxidative stress in cells.

- Cellular Uptake : The boron moiety facilitates cellular uptake through boron transporters, enhancing its bioavailability.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- In vitro Studies : In human cancer cell lines (e.g., breast cancer MCF-7), 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)oxazole demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM.

- Mechanism : The compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Properties

Research has also highlighted its antimicrobial efficacy:

- Bacterial Strains Tested : The compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) in the range of 50–100 µg/mL.

Case Studies

-

Case Study 1: Anticancer Efficacy

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models by targeting specific oncogenic pathways.

-

Case Study 2: Antimicrobial Activity

- Research published in Antimicrobial Agents and Chemotherapy reported that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections.

Propiedades

IUPAC Name |

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-10(8-16-9-11)12-17-5-6-18-12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTQYLJUXIGONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=NC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729216 | |

| Record name | 3-(1,3-Oxazol-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201644-46-3 | |

| Record name | 3-(2-Oxazolyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Oxazol-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.